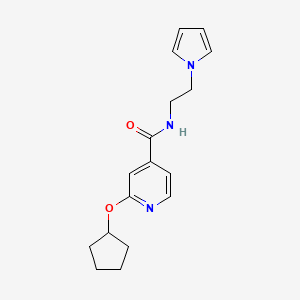

N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide

Description

Properties

IUPAC Name |

2-cyclopentyloxy-N-(2-pyrrol-1-ylethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c21-17(19-9-12-20-10-3-4-11-20)14-7-8-18-16(13-14)22-15-5-1-2-6-15/h3-4,7-8,10-11,13,15H,1-2,5-6,9,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHAAIFSUOVLLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide typically involves the following steps:

Formation of the pyrrole derivative: This can be achieved by reacting a suitable precursor with pyrrole under specific conditions.

Attachment of the ethyl linker: The pyrrole derivative is then reacted with an ethylating agent to introduce the ethyl group.

Cyclopentyloxy group introduction: The ethylated pyrrole derivative is reacted with a cyclopentanol derivative to introduce the cyclopentyloxy group.

Formation of the isonicotinamide: Finally, the compound is reacted with isonicotinic acid or its derivatives to form the desired isonicotinamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: As a potential therapeutic agent for various diseases.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)benzamide: Similar structure but with a benzamide group instead of isonicotinamide.

N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)pyridine: Similar structure but with a pyridine group instead of isonicotinamide.

Uniqueness

N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a pyrrole moiety, an isonicotinamide backbone, and a cyclopentyloxy substituent. Its chemical formula is C_{15}H_{18}N_{2}O, and it exhibits properties typical of amides and heterocyclic compounds.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar to other isonicotinamide derivatives, this compound may inhibit enzymes such as xanthine oxidase (XO), thereby reducing oxidative stress and inflammation. Studies on related compounds have shown significant inhibition of XO activity, suggesting a similar potential for this compound .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. For instance, related compounds have demonstrated the ability to reduce TNF-α levels in various animal models .

- Antitumor Activity : Preliminary studies suggest that the compound could exhibit antitumor properties, potentially through the modulation of cell cycle-related proteins and induction of apoptosis in cancer cells .

Table 1: Biological Activity Summary

Case Studies

- Xanthine Oxidase Inhibition : A study evaluated the efficacy of various isonicotinamide derivatives in inhibiting XO. The results indicated that modifications to the isonicotinamide structure could enhance inhibitory activity, suggesting that this compound might also possess similar properties .

- Anti-inflammatory Properties : In a model studying airway inflammation, compounds with structural similarities were shown to significantly reduce eosinophilia and airway hyperactivity. This suggests that this compound could have therapeutic potential in treating respiratory conditions .

- Antitumor Efficacy : Research on related compounds demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Q & A

Q. What synthetic routes and purification methods are recommended for synthesizing N-(2-(1H-pyrrol-1-yl)ethyl)-2-(cyclopentyloxy)isonicotinamide?

- Methodological Answer : A typical synthesis involves coupling 2-(cyclopentyloxy)isonicotinic acid with 2-(1H-pyrrol-1-yl)ethylamine under amide-forming conditions, such as using HATU/DIPEA in DMF. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) . For intermediates like pyrrole-containing amines, potassium iodide or carbonate may enhance reaction efficiency . Yield optimization requires careful control of stoichiometry and reaction time.

Q. How can the compound’s structural integrity be confirmed post-synthesis?

- Methodological Answer : Use 1H/13C NMR to verify aromatic protons (δ 7.5–8.5 ppm for pyridine), cyclopentyloxy groups (δ 1.5–2.5 ppm), and pyrrole protons (δ 6.0–6.5 ppm) . IR spectroscopy confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bonds. For crystallographic validation, SHELX programs (e.g., SHELXL for refinement) resolve bond lengths/angles and validate stereochemistry . Cross-validation with HPLC purity (>95%) is advised .

Q. What are the key physicochemical properties influencing solubility and stability?

- Methodological Answer :

- LogP : Predicted ~3.2 (cyclopentyl and pyrrole groups increase lipophilicity).

- Solubility : Poor aqueous solubility; use DMSO for in vitro assays.

- Stability : Monitor hydrolytic degradation of the amide bond in acidic/basic conditions via accelerated stability testing (40°C/75% RH) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

-

Analog Synthesis : Modify the cyclopentyloxy group (e.g., replace with morpholine for polarity) or pyrrole (e.g., substitute with indole) .

-

Activity Assays : Test analogs in kinase inhibition assays (e.g., RAF1 IC₅₀ profiling) or binding assays (e.g., FAP ligand competition ).

-

Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett constants) with activity .

Example SAR Table :

Q. What strategies mitigate metabolic instability in preclinical studies?

- Methodological Answer :

- Metabolic Soft Spot Identification : Incubate with liver microsomes (human/rat) and use LC-MS to detect oxidative metabolites (e.g., pyrrole ring hydroxylation) .

- Design Fixes : Introduce electron-withdrawing groups (e.g., -CF₃) to block CYP450-mediated oxidation .

- In Silico Tools : Predict metabolic pathways with ADMET software (e.g., StarDrop, Schrödinger) .

Q. How can structural data contradictions (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., cyclopentyl ring puckering) .

- DFT Calculations : Compare experimental X-ray bond angles with computational models (e.g., Gaussian 16) .

- Twinning Analysis : For crystallographic ambiguities, apply SHELXL’s TWIN/BASF commands to refine twinned data .

Q. What in vitro assays are suitable for evaluating target engagement in oncology?

- Methodological Answer :

- Kinase Inhibition : Use TR-FRET assays (e.g., LanthaScreen®) to measure RAF1/MEK phosphorylation .

- Cellular Uptake : Radiolabel the compound (e.g., ³H or ¹⁴C) and quantify accumulation in RAS-mutant cell lines .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining post-treatment .

Methodological Notes

- Instrumentation : For crystallography, combine SHELX with Olex2 for graphical refinement .

- Data Reproducibility : Report NMR acquisition parameters (e.g., 500 MHz, CDCl₃) and purity thresholds (e.g., ≥95% by HPLC) .

- Ethical Compliance : Adhere to NIH guidelines for in vivo studies if derivatives progress to animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.